N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABSWMOXYAYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365825 | |
| Record name | N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353773-94-1 | |
| Record name | N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction mechanism follows a classic SN2 pathway, where the lone pair of the amine nitrogen attacks the electrophilic carbon of 3-chlorobenzyl chloride, displacing the chloride ion. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize the transition state. Elevated temperatures (60–80°C) and extended reaction times (12–24 hours) are often required to achieve yields exceeding 70%.
Example Protocol :
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Dissolve 2-(4-methoxyphenyl)ethanamine (1.0 equiv) in anhydrous DMF.
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Add 3-chlorobenzyl chloride (1.2 equiv) and potassium carbonate (2.0 equiv).
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Reflux at 80°C for 18 hours under nitrogen atmosphere.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO2, hexane/ethyl acetate 4:1).
Industrial-Scale Adaptations
Continuous flow reactors have been employed to enhance reaction efficiency and safety in industrial settings. These systems mitigate exothermic risks and improve mass transfer, achieving near-quantitative conversions in reduced reaction times (2–4 hours).
Reductive Amination Strategies
An alternative route involves reductive amination of 4-methoxyphenylacetaldehyde with 3-chlorobenzylamine. This method, while less common, offers advantages in avoiding hazardous benzyl chloride intermediates.
Catalytic Hydrogenation
In a representative procedure:
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Condense 4-methoxyphenylacetaldehyde (1.0 equiv) and 3-chlorobenzylamine (1.1 equiv) in toluene with a catalytic amount of p-toluenesulfonic acid.
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Reduce the resulting imine intermediate using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) at 35–40°C.
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Filter the catalyst and isolate the product via acid-base extraction.
Yields range from 60–75%, with minor byproducts such as ArCH=NCH2Ar (4-methoxyphenyl imine) observed during reaction monitoring via ¹H NMR.
Borohydride-Mediated Reduction
Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C selectively reduces the imine intermediate without affecting the aromatic chloride. This method achieves comparable yields (68–72%) but requires stringent pH control (pH 4–5 via acetic acid).
Catalytic Asymmetric Synthesis
Patent literature describes chiral resolution techniques for structurally similar amines, suggesting applicability to this compound.
Enantioselective Hydroamination
Using a rhodium-(S)-quinap complex, asymmetric hydroamination of 3-chlorostyrene derivatives with 2-(4-methoxyphenyl)ethanamine achieves enantiomeric excess (ee) >98%. Key steps include:
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React 3-chlorostyrene (1.0 equiv) with 2-(4-methoxyphenyl)ethanamine (1.05 equiv) in THF.
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Add catecholborane (1.5 equiv) and MeMgCl (1.2 equiv) at -20°C.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Purity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 12–24 h | >95% | High |
| Reductive Amination | 60–75 | 6–12 h | 90–95% | Moderate |
| Asymmetric Synthesis | 50–65 | 24–48 h | >98% ee | Low |
Key Observations:
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Nucleophilic substitution offers the best balance of yield and scalability but requires hazardous benzyl chloride.
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Reductive amination avoids chlorinated intermediates but necessitates careful byproduct management.
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Asymmetric methods, while niche, provide high enantiopurity for pharmaceutical applications.
Optimization and Purification Strategies
Solvent Effects
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DMF vs. Toluene : DMF increases reaction rate but complicates purification due to high boiling point. Toluene, though slower, facilitates azeotropic water removal in reductive amination.
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Green Solvents : Cyclopentyl methyl ether (CPME) shows promise in reducing environmental impact while maintaining yield (~72%).
Catalytic Innovations
Purification Techniques
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Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) remains standard, but flash chromatography systems reduce purification time by 40%.
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Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >99% for pharmaceutical-grade material.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
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HPLC : Symmetry C18 column (4.6 × 250 mm), 220 nm detection, retention time = 8.2 min (99.2% purity).
Industrial and Environmental Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and pharmaceuticals.
- Reagent in Organic Reactions: The compound is employed as a reagent in various organic reactions, facilitating the formation of new chemical entities through nucleophilic substitution and other mechanisms.
Biology
- Enzyme Inhibition Studies: The compound is investigated for its potential to inhibit specific enzymes, making it valuable for studying metabolic pathways and enzyme kinetics.
- Receptor Binding Assays: It is used to explore interactions with biological macromolecules, particularly neurotransmitter receptors associated with serotonin and dopamine pathways.
Medicine
- Therapeutic Development: this compound is being explored for its therapeutic effects, especially in neurological disorders. Its structural properties suggest it could act as a precursor for active pharmaceutical ingredients.
- Psychoactive Properties: Research indicates potential psychoactive effects, influencing mood and cognition, which could lead to novel treatments for mental health conditions.
Industry
- Specialty Chemicals Production: The compound finds applications in the production of specialty chemicals and materials, including polymers and resins that require specific chemical properties.
- Agrochemical Development: It may also serve as an intermediate in the synthesis of agrochemicals, contributing to advancements in agricultural science.
Clinical Toxicity Reports
Reports have documented toxicity related to compounds structurally similar to this compound. These cases highlight severe physiological responses such as tachycardia and agitation upon exposure, emphasizing the importance of understanding safety profiles in therapeutic contexts.
Research Findings
Studies investigating related compounds have shown that structural modifications significantly affect biological activity. This suggests that this compound could possess unique pharmacological profiles compared to its analogs, warranting further exploration in drug development .
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Physicochemical Data
- 3e : GC-MS m/z = 275 (M+), ¹H NMR shows aromatic protons at δ 7.30–7.25 ppm and methoxy singlet at δ 3.79 ppm .
- 25C-NBOMe : Higher molecular weight (m/z ≈ 392) due to additional methoxy and chloro groups; NMR signals split due to asymmetric substitution .
Pharmacological Activity
Receptor Binding and Selectivity
- 24H-NBCl : Acts as a 5-HT2A receptor agonist with sub-micromolar affinity. Ortho-chloro and 2,4-dimethoxy groups enhance receptor interaction .
- 25C-NBOMe : High 5-HT2A affinity (Ki < 1 nM) due to 2-methoxybenzyl and halogenated phenyl groups; meta-chloro in the target compound may reduce potency compared to para-substituted analogs .
- GtfC Inhibitor : Inhibits Streptococcus mutans biofilm formation (79% reduction at 10 µg/mL), suggesting the 4-methoxyphenyl group is critical for enzyme targeting .
Neurochemical Effects
- NBOMe derivatives (e.g., 25I-NBOMe) induce potent hallucinogenic effects via 5-HT2A activation, whereas the target compound’s meta-chloro substituent may alter binding kinetics and mitigate psychoactivity .
Stability and Bioavailability
- Halogen Effects : Chloro-substituted analogs exhibit greater metabolic stability than fluoro or bromo derivatives due to slower oxidative dehalogenation .
Biological Activity
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine, also known as a benzylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19BrClNO, with a molecular weight of approximately 356.7 g/mol. The compound features a 3-chlorobenzyl substituent and a 4-methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Although specific mechanisms of action for this compound have not been extensively characterized, it is believed to interact with various receptors and enzymes. This interaction can modulate biological pathways, influencing physiological processes such as neurotransmission and potentially affecting neurological disorders.
Pharmacological Potential
This compound has shown promise in several areas:
- Neurological Disorders : Preliminary studies suggest that this compound may play a role in drug development targeting neurological conditions due to its receptor-binding capabilities.
- Antimicrobial Activity : While specific data on antimicrobial activity is limited, related compounds in its class have demonstrated significant antibacterial and antifungal properties .
Case Studies and Research Findings
Several studies have explored the biological activity of benzylamine derivatives similar to this compound:
- A study highlighted that various benzylamine derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum antimicrobial effect .
- Research on related compounds has indicated that structural modifications can significantly influence biological activity, emphasizing the importance of the 4-methoxy group in enhancing efficacy against specific pathogens .
Data Summary
The following table summarizes key findings from studies on related benzylamine derivatives:
Synthesis and Applications
The synthesis of this compound typically involves several chemical reactions optimized for yield and purity. Its applications extend beyond pharmacology; it is also used in organic synthesis as an intermediate for more complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
